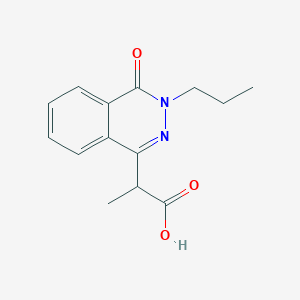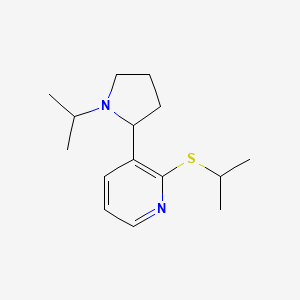![molecular formula C8H7BrN4O B11800912 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11800912.png)
5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide: is a heterocyclic compound that contains both pyrrole and pyridine rings. The presence of a bromine atom at the 5-position and a carbohydrazide group at the 2-position makes this compound unique. It is often used in medicinal chemistry and pharmaceutical research due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide typically involves the following steps:
Bromination: The starting material, 1H-pyrrolo[2,3-b]pyridine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Carbohydrazide Formation: The brominated intermediate is then reacted with hydrazine hydrate to introduce the carbohydrazide group at the 2-position. This reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbohydrazide group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction of the bromine atom can yield the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or primary amines under basic conditions.
Major Products
Oxidation: Oxo derivatives of 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly as kinase inhibitors.
Biological Studies: The compound is studied for its potential anti-cancer and anti-inflammatory properties.
Chemical Biology: It serves as a probe in studying biological pathways and molecular interactions.
Pharmaceutical Research: The compound is explored for its potential use in drug development and formulation.
Wirkmechanismus
The mechanism of action of 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxaldehyde
Uniqueness
Compared to similar compounds, 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity. This functional group allows for the formation of various derivatives and conjugates, enhancing its versatility in research and drug development.
Eigenschaften
Molekularformel |
C8H7BrN4O |
|---|---|
Molekulargewicht |
255.07 g/mol |
IUPAC-Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide |
InChI |
InChI=1S/C8H7BrN4O/c9-5-1-4-2-6(8(14)13-10)12-7(4)11-3-5/h1-3H,10H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
ZBMXAUVZSHODEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(NC2=NC=C1Br)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11800883.png)
![(4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11800899.png)


